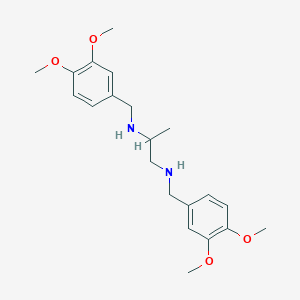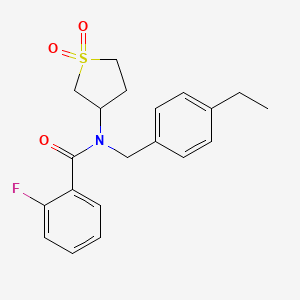![molecular formula C20H21N3O3S B11599606 3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11599606.png)
3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
3-Amino: Indicates the presence of an amino group (NH₂) at position 3.
N-(3,5-dimethoxyphenyl): Refers to a substituted phenyl group with two methoxy (OCH₃) groups at positions 3 and 5.
5,6,7,8-tetrahydrothieno[2,3-b]quinoline: Describes the fused ring system, combining a quinoline ring with a thieno ring (containing sulfur) in a tetrahydro form (reduced).
2-carboxamide: Indicates the presence of a carboxamide functional group (CONH₂) at position 2.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds. In this case, boron reagents play a crucial role . The specific synthetic route would depend on the desired substituents and functional groups.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substituents on the phenyl ring may be replaced by other groups.
Common Reagents and Conditions: Boron reagents (such as boronic acids or boronate esters) are often used in Suzuki–Miyaura couplings. Palladium catalysts facilitate these reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the phenyl ring and the tetrahydrothienoquinoline core can lead to diverse derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure may inspire drug development efforts.
Biological Activity: Investigating its effects on biological systems (e.g., receptors, enzymes).
Medicinal Chemistry:
Materials Science: Its properties may find use in materials like polymers or catalysts.
Propiedades
Fórmula molecular |
C20H21N3O3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
3-amino-N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-13-8-12(9-14(10-13)26-2)22-19(24)18-17(21)15-7-11-5-3-4-6-16(11)23-20(15)27-18/h7-10H,3-6,21H2,1-2H3,(H,22,24) |
Clave InChI |
CJLZDISCYVLCRD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11599529.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol](/img/structure/B11599535.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11599541.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11599547.png)
![2-[(5E)-5-(4-butoxy-3-ethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11599548.png)
![(5Z)-3-ethyl-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11599554.png)
![2,2'-(1,4-Piperazinediyl)bis[N-(m-tolyl)succinimide]](/img/structure/B11599557.png)
![4-(2-methylphenyl)-3-[(1E)-prop-1-en-1-yl]-2-(thiophen-2-yl)-4H-chromene](/img/structure/B11599561.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599564.png)
![N'-[(2-chlorophenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11599567.png)


![11-[4-(diethylamino)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599589.png)
